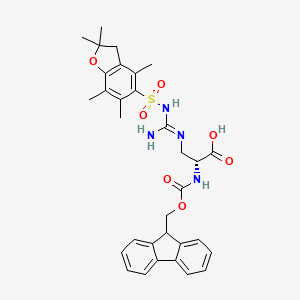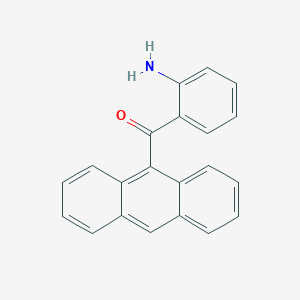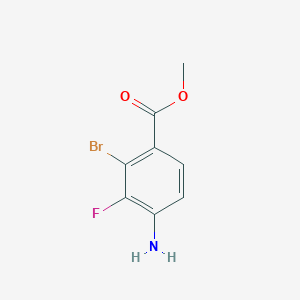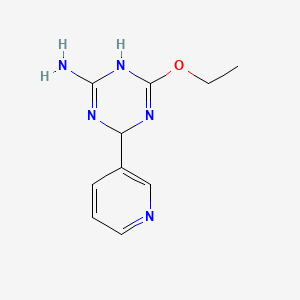![molecular formula C16H13N3 B13143033 4-([2,3'-Bipyridin]-5-yl)aniline CAS No. 917897-52-0](/img/structure/B13143033.png)
4-([2,3'-Bipyridin]-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Wirkmechanismus
The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination chemistry properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct electronic and steric characteristics.
Aniline: The parent compound of the aniline group, widely used in organic synthesis.
Uniqueness
4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
917897-52-0 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-(6-pyridin-3-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2 |
InChI-Schlüssel |
IUGJRWCSSZIQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


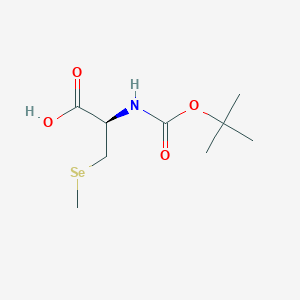
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
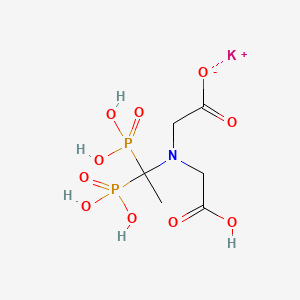
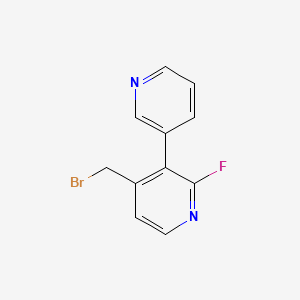
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
